Perospirone
Overview
Description
Perospirone is a second-generation antipsychotic (SGA) used exclusively in Japan, known for its serotonin (5-HT)1A receptor partial agonist, 5-HT2A receptor inverse agonist, and dopamine (D)2, D4, and α1-adrenergic receptor antagonist properties . It was developed by a Japanese pharmaceutical company and launched in 2001 . Perospirone is classified as an atypical antipsychotic due to its receptor binding profile, which may resemble that of other atypical antipsychotics . It has been used in the treatment of schizophrenia, delirium, and aggressive behavior associated with dementia .
Synthesis Analysis
Molecular Structure Analysis
Perospirone's molecular structure includes high affinities for D(2)/5-HT(2) receptors, which is indicative of its antipsychotic properties . The structure is likely to contain a benzisoxazole ring, given its similarity to other atypical antipsychotics, and a piperazine moiety, which is a common feature in many drugs that target neurotransmitter receptors.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of perospirone are not explicitly discussed in the provided papers. However, its efficacy as an antipsychotic and its ability to cross the blood-brain barrier imply that it possesses the necessary lipophilicity and stability to be effective in the central nervous system. It has been shown to inhibit P-glycoprotein-mediated efflux transport, which could enhance its penetration into the brain .
Relevant Case Studies
Several studies have demonstrated the efficacy of perospirone in various conditions. In schizophrenia treatment, perospirone has shown to improve verbal memory organization and ameliorate negative symptoms and extrapyramidal side effects . A systematic review and meta-analysis indicated that perospirone is well-tolerated but may not reduce PANSS scores as much as other SGAs, although it was superior to haloperidol in reducing negative subscale scores . Perospirone has also been effective in managing aggressive behavior associated with dementia and in treating delirium, showing a rapid onset of action and minimal serious adverse effects . In a clinical comparison with risperidone, perospirone's clinical efficacies and side effects were evaluated, although the specific outcomes of this study are not provided . Additionally, perospirone's agonistic action at 5-HT1A receptors has been implicated in its potential anti-OCD activity .
Scientific Research Applications
Efficacy in Dementia-Related Aggression
Perospirone has been found effective in managing aggressive behavior in patients with dementia. In a study by Sato et al. (2006), it showed significant improvement in verbal outbursts and agitation in demented patients, suggesting its usefulness in this context (Sato et al., 2006).
Treatment of Delirium
Perospirone has also been used to treat patients with delirium. Takeuchi et al. (2007) found that perospirone was effective in the majority of patients with delirium, showing promise as a safe and effective option for this condition (Takeuchi et al., 2007).
Cognitive Enhancement in Schizophrenia
In studies examining perospirone's effects on cognitive functions, Sumiyoshi et al. (2009) observed an increase in P300 current source density in the left superior frontal gyrus and improvements in verbal social cognition in patients with schizophrenia (Sumiyoshi et al., 2009). Araki et al. (2006) reported improvements in verbal memory organization after switching to perospirone in schizophrenia patients (Araki et al., 2006).
Enhancement of Dopamine Release
Perospirone combined with fluoxetine significantly increased dopamine release in the rat medial prefrontal cortex, as observed by Yoshino et al. (2004), suggesting a potential role in augmenting the effect of fluoxetine in treatment-resistant depression (Yoshino et al., 2004).
Influence on P-glycoprotein Function
Zhou et al. (2008) studied the impact of perospirone on P-glycoprotein, a key player in drug transport across the blood-brain barrier. Their findings indicate that perospirone inhibits P-glycoprotein-mediated efflux transport and down-regulates cellular P-glycoprotein protein and MDR1 mRNA levels (Zhou et al., 2008).
Safety And Hazards
Perospirone should be handled with care to avoid dust formation . It is recommended to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition .
properties
IUPAC Name |
(3aR,7aS)-2-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2S/c28-22-17-7-1-2-8-18(17)23(29)27(22)12-6-5-11-25-13-15-26(16-14-25)21-19-9-3-4-10-20(19)30-24-21/h3-4,9-10,17-18H,1-2,5-8,11-16H2/t17-,18+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVFZWUMDDXLLG-HDICACEKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048163 | |
Record name | Perospirone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Antagonism at D2 receptors is believed to relieve the positive symptoms of schizophrenia such as delusions, hallucinations, and thought disorders. Perospirone targets the mesolimbic patway to reverse the overactivity of the dopaminergic signalling via D2 receptors. 5-HT2A antagonism is thought to allevaite the negative symptoms and cognitive impairments of schizophrenia. These receptors are Gi/Go coupled receptors that lead to decreased neurotransmitter release and neuronal inhibition when activated, thus play a role in dopamine release regulation. Perospirone targets these receptors in the nigrostriatal pathway to reduce dopamine release and function. In contrast, 5-HT2A receptor antagonism may improve the negative symptoms by enhancing dopamine and glutamate release in the mesocortical pathway. 5-HT1A receptor activation further inhibits the release of 5-HT into the synaptic cleft. | |
Record name | Perospirone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08922 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Perospirone | |
CAS RN |
150915-41-6, 129273-38-7 | |
Record name | Perospirone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150915-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perospirone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150915416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perospirone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08922 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Perospirone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perospirone Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PEROSPIRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N303OK87DT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
95-97 as hydrochloride form | |
Record name | Perospirone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08922 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.